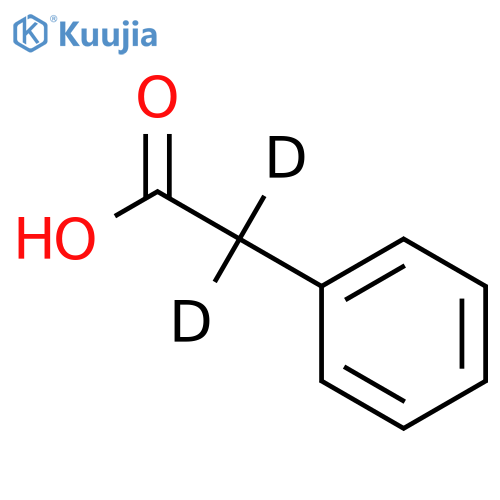Cas no 1076-07-9 (Phenylacetic-α,α-d2 Acid)

Phenylacetic-α,α-d2 Acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic-d<sub>2</sub> acid
- PHENYLACETIC-2,2-D2 ACID
- < 2,2-D2> Phenylessigsaeure
- 338982_ALDRICH
- A-d2
- I14-40977
- phenyl< 2,2-(2)H2> acetic acid
- Phenylacetic acid-
- phenylacetic acid-α,α-d2
- PHENYLACETIC-ALPHA,ALPHA-D2 ACID
- AKOS015914427
- Phenylacetic acid-alpha,alpha-d2, 98 atom % D
- Phenylacetic acid-alpha,alpha-d2
- J-001914
- Phenylacetic acid- alpha , alpha -d2
- 2-PHENYLACETIC-2,2-D2 ACID
- Benzeneacetic-d2 acid
- 1076-07-9
- DTXSID10480051
- AT39255
- 2,2-dideuterio-2-phenylacetic acid
- SCHEMBL1551612
- Phenylacetic-α,α-d2 Acid
-
- インチ: InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6D2
- InChIKey: WLJVXDMOQOGPHL-NCYHJHSESA-N
- ほほえんだ: OC(C(C1C=CC=CC=1)([2H])[2H])=O
計算された属性
- せいみつぶんしりょう: 140.07752
- どういたいしつりょう: 138.064982986g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 76-78 °C(lit.)
- PSA: 37.3
- ようかいせい: 未確定
Phenylacetic-α,α-d2 Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P319181-100mg |
Phenylacetic-α,α-d2 Acid |
1076-07-9 | 100mg |
130.00 | 2021-07-20 | ||
| TRC | P319181-50mg |
Phenylacetic-α,α-d2 Acid |
1076-07-9 | 50mg |
90.00 | 2021-07-20 | ||
| TRC | P319181-10mg |
Phenylacetic-α,α-d2 Acid |
1076-07-9 | 10mg |
45.00 | 2021-07-20 |
Phenylacetic-α,α-d2 Acid 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Phenylacetic-α,α-d2 Acidに関する追加情報
Recent Advances in the Application of Phenylacetic-α,α-d2 Acid (CAS: 1076-07-9) in Chemical Biology and Pharmaceutical Research
Phenylacetic-α,α-d2 Acid (CAS: 1076-07-9), a deuterium-labeled derivative of phenylacetic acid, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique isotopic properties and versatile applications. This compound, characterized by the substitution of two hydrogen atoms with deuterium at the alpha position, serves as a critical tool in metabolic studies, drug development, and analytical chemistry. Recent studies have highlighted its role in enhancing the precision of pharmacokinetic analyses and improving the stability of pharmaceutical compounds.
One of the most notable applications of Phenylacetic-α,α-d2 Acid is in the field of isotope labeling for mass spectrometry-based metabolomics. A 2023 study published in the Journal of Analytical Chemistry demonstrated its efficacy as an internal standard for quantifying phenylacetic acid levels in biological samples. The deuterium labeling minimizes interference from endogenous compounds, thereby improving the accuracy and reproducibility of measurements. This advancement is particularly relevant for research on metabolic disorders such as phenylketonuria (PKU), where precise quantification of phenylacetic acid is crucial.
In drug development, Phenylacetic-α,α-d2 Acid has been employed to investigate the metabolic pathways of phenylacetate-based therapeutics. A recent preclinical study (2024) in Drug Metabolism and Disposition utilized this compound to trace the biotransformation of phenylacetate prodrugs in liver microsomes. The deuterium labeling allowed researchers to distinguish between endogenous and exogenous phenylacetate, providing insights into drug metabolism kinetics and potential drug-drug interactions. This approach has implications for optimizing the dosing regimens of phenylacetate-based drugs used in urea cycle disorders.
The synthetic utility of Phenylacetic-α,α-d2 Acid has also been explored in the context of green chemistry. A 2024 report in ACS Sustainable Chemistry & Engineering described a novel, solvent-free method for its synthesis using deuterium oxide as the deuterium source. This environmentally friendly protocol achieved a 95% isotopic purity while reducing waste generation compared to traditional methods. Such innovations are critical for scaling up production while maintaining cost-effectiveness and sustainability.
Emerging research has also investigated the potential of Phenylacetic-α,α-d2 Acid in neuroscience applications. A groundbreaking 2023 study in Neurochemical Research demonstrated its utility in tracking the blood-brain barrier penetration of phenylacetate derivatives. The deuterium labeling enabled precise measurement of compound distribution in neural tissues, offering new avenues for developing neuroprotective agents. This finding is particularly significant for neurodegenerative disease research, where phenylacetate derivatives show promise as potential therapeutics.
Quality control and regulatory aspects of Phenylacetic-α,α-d2 Acid have also seen recent advancements. The United States Pharmacopeia (USP) issued new guidelines in 2024 for the characterization of deuterated compounds, with specific references to this chemical. These standards emphasize the importance of isotopic purity assessment using advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry, ensuring the reliability of research findings and pharmaceutical applications.
Looking forward, the unique properties of Phenylacetic-α,α-d2 Acid position it as a valuable asset in personalized medicine approaches. Ongoing clinical trials are exploring its use as a biomarker for monitoring patient response to phenylbutyrate therapy in urea cycle disorders. Additionally, its application in stable isotope probing techniques continues to expand, with potential uses in microbiome research and environmental toxicology studies. As analytical technologies advance, the demand for high-quality deuterated standards like Phenylacetic-α,α-d2 Acid is expected to grow significantly in both academic and industrial settings.
1076-07-9 (Phenylacetic-α,α-d2 Acid) 関連製品
- 7325-46-4(1,4-Phenylenediacetic acid)
- 622-47-9(2-(p-tolyl)acetic acid)
- 4476-28-2(4-Isopropylphenylacetic acid)
- 30981-98-7(2-(2,3-Dimethylphenyl)acetic acid)
- 7500-53-0(2-[2-(carboxymethyl)phenyl]acetic acid)
- 621-36-3(m-Tolylacetic acid)
- 644-36-0(o-Tolylacetic acid)
- 581-96-4(2-Naphthylacetic acid)
- 4408-60-0(Mesitylacetic acid)
- 26114-12-5(4-N-PROPYLPHENYLACETIC ACID)




